Ling Wang,
Ke Deng,
Liang Gong,
Liang Zhou,
Sapna Sayed,
Huan Li,
Qi Sun,
Zijie Su,
Zhongyuan Wang,
Shanshan Liu,
Huifang Zhu,
Jiaxing Song,
Desheng Lu
PMID: 32485279
DOI:
10.1016/j.phrs.2020.104955
Abstract
Aberrant activation of Wnt signaling plays a critical role in the initiation and progression of colorectal cancer (CRC). Chlorquinaldol (CQD) is a topical antimicrobial agent used to treat skin infections. Little is known about the anticancer activity of CQD and its underlying mechanisms. In this study, CQD was demonstrated to inhibit Wnt/β-catenin signaling through targeting the downstream part of this pathway. The results showed that CQD could inhibit the acetylation of β-catenin and disrupt the interaction of β-catenin with T-cell factor 4 (TCF4), leading to reduced binding of β-catenin to the promoters of Wnt target genes and downregulation of the expression of these target genes. Moreover, treatment with CQD suppressed the proliferation, migration, invasion and stemness of CRC cells. In APC
mice and CRC cell xenografts, administration of CQD suppressed tumor growth and the expression of Wnt target genes c-Myc and Leucine-rich G protein-coupled receptor-5 (LGR5). These results strongly suggest that CQD may be a promising therapeutic agent in the treatment of CRC.
Ting Meng,
Qi-Pin Qin,
Zi-Lu Chen,
Hua-Hong Zou,
Kai Wang,
Fu-Pei Liang
PMID: 30870791
DOI:
10.1016/j.ejmech.2019.02.066
Abstract
Three novel Ln(III) complexes, namely, [Pm(dmbpy)(ClQ)
NO
] (1), [Yb(dmbpy)(ClQ)
NO
] (2), and [Lu(dmbpy)(ClQ)
NO
] (3), with mixed 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) chelating ligands were first synthesized. The cytotoxic activity of Ln(III) complexes 1-3, H-ClQ, and dmbpy against a panel of human normal and cancer cell lines, namely, human non-small cell lung cancer cells (NCI-H460), human cervical adenocarcinoma cancer cells, human ovarian cancer cells, and human normal hepatocyte cells, were evaluated by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The three novel Ln(III) complexes showed a high in vitro antitumor activity toward the NCI-H460 with IC
of 1.00 ± 0.25 nM for 1, 5.13 ± 0.44 μM for 2, and 11.87 ± 0.79 μM for 3, respectively. In addition, Ln(III) complexes 1 and 2 exerted their in vitro antitumor activity/mechanism mainly via the mitochondrial death pathway and caused a G2/M phase arrest in the following order: 1 > 2. An NCI-H460 tumor xenograft mouse model was used to evaluate the Pm(III) complex 1in vivo antitumor activity. Pm(III) complex 1 showed a high in vivo antitumor activity, and the tumor growth inhibition rate (IR) was 56.0% (p < 0.05). In summary, our study on Pm(III) complex 1 revealed promising results in in vitro and in vivo antitumor activity assays.
Xiaoping Chen,
Hongwei Guo
PMID: 30700347
DOI:
10.29271/jcpsp.2019.02.115
Abstract
To compare the effects of chlorquinaldol-promestriene vaginal tablets and opin suppositories on serum inflammatory factors and immune function in patients with chronic cervicitis complicated with HPV infection.
An experimental study.
Department of Gynaecology and Obstetrics, People's Hospital of Zhouzhi County, Shaanxi, China, from January 2016 to June 2017.
A total of 98 patients with chronic cervicitis complicated with HPV infection were randomly divided into the observation group and the control group with 49 cases in each group. Control group received vaginal administration of opin suppositories, and the observation group received chlorquinaldol-promestriene vaginal tablets. After treatment, the HPV-DNA negative conversion rate, levels of serum inflammatory factors (IL-1, IL-6 and hs-CRP) and indices of immune function (CD3 +,CD4 +, CD8 + and CD4 +/CD8 +) were compared between the two groups.
At 6 and 9 months after treatment, the HPV-DNA negative conversion rate in the observation group was higher than that in the control group (p=0.001 and p<0.001, respectively). At 6 months after treatment, serum IL-1, IL-6, and hs-CRP levels in the observation group were lower than those in the control group (p<0.001, p=0.001 and p=0.002, respectively); serum CD3 +,CD4 +, CD8 + and CD4 +/CD8 + levels in the observation group were higher than those in the control group (all p<0.001).
Chlorquinaldol-promestriene vaginal tablet is more effective than opin suppository in the treatment of patients with chronic cervicitis complicated with HPV infection. It can effectively improve the HPV-DNA negative conversion rate, reduce the level of serum inflammatory factors and improve the body's immune function.
Stefano Veraldi,
Rossana Schianchi,
Luigi Esposito,
Paolo Pontini,
Gianluca Nazzaro
PMID: 31208292
DOI:
10.1177/0049475519855577
Abstract
Postscabies prurigo (PSP) is caused by a delayed hypersensitivity reaction to antigens of the mite. Treatment is based on potent topical or intralesional corticosteroids. We present the results of a study on the effectiveness of a topical combination of diflucortolone and chlorquinaldol. Eighteen African patients who had been previously affected by scabies and treated with permethrin were enrolled. The diagnosis of PSP was made by excluding other causes through microscopic examinations. All patients were treated with the drug combination by two applications daily for two weeks. The primary study objective was to evaluate the itch by a visual analogue scale (VAS) of 0-100. Fifteen patients (83.3%) could be evaluated. All reported improvements: from 86/100 at the start to 29/100 (-57/100) at the end of treatment. Chlorquinaldol, known as an antiseptic agent, demonstrated, according to results of this study, an important anti-itch action.
Wanda Białecka,
Anna Kulik,
Marzena Podolska,
Barbara Kwiatkowska-Puchniarz,
Aleksander Mazurek
PMID: 23610959
DOI:
Abstract
The study was aimed at developing a simple HPLC method for the determination of the content of impurities in Gynalgin, a two-component preparation. A satisfactory separation was performed on 250 x 4.6 mm Symmetry C8 column in a gradient elution system: mobile phase A--acetonitrile/buffer, pH 5.5 in 10:90, v/v proportion, and mobile phase B--acetonitrile/buffer, pH 5.5 in 75:25 v/v proportion. Two wavelengths: 250 nm and 315 nm were used for detection. Validation confirmed that the method was linear in a required concentration range. The values of correlation coefficients for specific drug substances and the related impurities were as high as 0.999. The results of the purity tests proved that the method was sufficiently selective and precise.
G BRUNI
PMID: 21010240
DOI:
Abstract
K SIGG
PMID: 20296783
DOI:
Abstract
J HIRSCH,
S DOSDOGRU
PMID: 20251349
DOI:
Abstract
Tzu-Shean Feng,
Eric M Guantai,
Margo Nell,
Constance E J van Rensburg,
Kanyile Ncokazi,
Timothy J Egan,
Heinrich C Hoppe,
Kelly Chibale
PMID: 21596024
DOI:
10.1016/j.bcp.2011.04.018
Abstract
4-Aminoquinolines were hybridized with artemisinin and 1,4-naphthoquinone derivatives via the Ugi-four-component condensation reaction, and their biological activities investigated. The artemisinin-containing compounds 6a-c and its salt 6c-citrate were the most active target compounds in the antiplasmodial assays. However, despite the potent in vitro activities, they also displayed cytotoxicity against a mammalian cell-line, and had lower therapeutic indices than chloroquine. Morphological changes in parasites treated with these artemisinin-containing hybrid compounds were similar to those observed after addition of artemisinin. These hybrid compounds appeared to share mechanism(s) of action with both chloroquine and artemisinin: they exhibited potent β-hematin inhibitory activities; they caused an increase in accumulation of hemoglobin within the parasites that was intermediate between the increase observed with artesunate and chloroquine; and they also appeared to inhibit endocytosis as suggested by the decrease in the number of transport vesicles in the parasites. No cross-resistance with chloroquine was observed for these hybrid compounds, despite the fact that they contained the chloroquinoline moiety. The hybridization strategy therefore appeared to be borrowing the best from both classes of antimalarials.
Hayam M Lotfy,
Shereen M Tawakkol,
Nesma M Fahmy,
Mostafa A Shehata
PMID: 25459620
DOI:
10.1016/j.saa.2014.09.117
Abstract
Simultaneous determination of mixtures of lidocaine hydrochloride (LH), flucortolone pivalate (FCP), in presence of chlorquinaldol (CQ) without prior separation steps was applied using either successive or progressive resolution techniques. According to the concentration of CQ the extent of overlapping changed so it can be eliminated from the mixture to get the binary mixture of LH and FCP using ratio subtraction method for partially overlapped spectra or constant value via amplitude difference followed by ratio subtraction or constant center followed by spectrum subtraction spectrum subtraction for severely overlapped spectra. Successive ratio subtraction was coupled with extended ratio subtraction, constant multiplication, derivative subtraction coupled constant multiplication, and spectrum subtraction can be applied for the analysis of partially overlapped spectra. On the other hand severely overlapped spectra can be analyzed by constant center and the novel methods namely differential dual wavelength (D(1) DWL) for CQ, ratio difference and differential derivative ratio (D(1) DR) for FCP, while LH was determined by applying constant value via amplitude difference followed by successive ratio subtraction, and successive derivative subtraction. The spectra of the cited drugs can be resolved and their concentrations are determined progressively from the same ratio spectrum using amplitude modulation method. The specificity of the developed methods was investigated by analyzing laboratory prepared mixtures and were successfully applied for the analysis of pharmaceutical formulations containing the cited drugs with no interference from additives. The proposed methods were validated according to the ICH guidelines. The obtained results were statistically compared with those of the official or reported methods; using student t-test, F-test, and one way ANOVA, showing no significant difference with respect to accuracy and precision.